Ethyl 7-amino-3-(3,4-dimethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
Ethyl 7-amino-3-(3,4-dimethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the class of pyrazolopyrimidines. This compound is characterized by its unique structure, which includes an ethyl ester group, an amino group, and a dimethoxyphenyl group. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-amino-3-(3,4-dimethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding chalcone. This intermediate is then reacted with hydrazine hydrate to form the pyrazole ring. The final step involves the cyclization of the pyrazole intermediate with an appropriate amidine to form the pyrazolopyrimidine core .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-amino-3-(3,4-dimethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are commonly used.
Substitution: Reagents like boron tribromide (BBr₃) can be used for demethylation of methoxy groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group would yield nitro derivatives, while substitution of the methoxy groups could yield various substituted phenyl derivatives.
Scientific Research Applications
Ethyl 7-amino-3-(3,4-dimethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Preliminary studies suggest it may have pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Ethyl 7-amino-3-(3,4-dimethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 7-Amino-3-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile
- Ethyl 6,7-dimethoxy-2’,3’,5’,6-tetrahydro-1H-spiro[cyclopropane-1,4’-pyrimidine]-2-carboxylate
Uniqueness
Ethyl 7-amino-3-(3,4-dimethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research applications .
Biological Activity
Ethyl 7-amino-3-(3,4-dimethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a synthetic compound belonging to the pyrazolo[1,5-a]pyrimidine class. This compound exhibits significant biological activities, particularly in the realm of oncology and inflammation, due to its structural features and functional groups.
Chemical Structure and Properties
- Molecular Formula : C18H20N4O4
- Molecular Weight : 356.4 g/mol
- CAS Number : 892257-67-9
The compound features a pyrazolo ring fused with a pyrimidine moiety, an ethyl ester group at the carboxylate position, and a dimethoxyphenyl substituent. These structural elements contribute to its reactivity and potential biological activity.
Anticancer Properties
This compound has shown promise as a cyclin-dependent kinase (CDK) inhibitor , particularly targeting CDK2. CDKs are crucial regulators of the cell cycle, and their dysregulation is often associated with cancer progression. Inhibition of CDK2 has been correlated with cytotoxic effects against various cancer cell lines.
Case Studies
- In Vitro Studies : Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit effective inhibition against cancer cell lines such as CCRF-CEM leukemia cells. In these studies, compounds similar to this compound were tested for their efficacy in reducing cell viability with IC50 values indicating significant activity at low concentrations .
- Molecular Docking Studies : Computational analyses have demonstrated that this compound binds effectively to the ATP-binding site of CDK2, suggesting a mechanism of action that involves competitive inhibition .
Anti-inflammatory Activity
Pyrazolo[1,5-a]pyrimidine derivatives have also been noted for their anti-inflammatory properties. This compound may modulate inflammatory pathways through inhibition of pro-inflammatory cytokines.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural characteristics:
Compound Name | Structure | Similarity Index |
---|---|---|
Ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate | Structure | 0.83 |
Ethyl 5-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate | Structure | 0.77 |
Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate | Structure | 0.74 |
Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate | Structure | 0.74 |
The presence of the dimethoxyphenyl group and the amino group at position seven enhances selectivity and efficacy compared to other analogs .
Properties
Molecular Formula |
C18H20N4O4 |
---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
ethyl 7-amino-3-(3,4-dimethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C18H20N4O4/c1-5-26-18(23)12-9-20-17-15(10(2)21-22(17)16(12)19)11-6-7-13(24-3)14(8-11)25-4/h6-9H,5,19H2,1-4H3 |
InChI Key |
YLPYHNBTCNAQEX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=C(C(=N2)C)C3=CC(=C(C=C3)OC)OC)N=C1)N |
Origin of Product |
United States |
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